4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione
CAS No.: 111102-83-1
Cat. No.: VC0169792
Molecular Formula: C13H13F3O2
Molecular Weight: 258.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111102-83-1 |
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Molecular Formula | C13H13F3O2 |
Molecular Weight | 258.24 |
IUPAC Name | 4,4,4-trifluoro-1-(4-propylphenyl)butane-1,3-dione |
Standard InChI | InChI=1S/C13H13F3O2/c1-2-3-9-4-6-10(7-5-9)11(17)8-12(18)13(14,15)16/h4-7H,2-3,8H2,1H3 |
Standard InChI Key | BFGJMUNLVXEJTQ-UHFFFAOYSA-N |
SMILES | CCCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Composition and Identifiers
4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione features a 4-propylphenyl group attached to one carbonyl carbon, with a trifluoromethyl group at the terminal position. The compound demonstrates characteristic β-diketone properties, including keto-enol tautomerism.
Property | Value |
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Molecular Formula | C₁₃H₁₃F₃O₂ |
Molecular Weight | 258.24 g/mol |
IUPAC Name | 4,4,4-trifluoro-1-(4-propylphenyl)butane-1,3-dione |
Standard InChI | InChI=1S/C13H13F3O2/c1-2-3-9-4-6-10(7-5-9)11(17)8-12(18)13(14,15)16/h4-7H,2-3,8H2,1H3 |
Canonical SMILES | CCCC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |
Physical State | Solid at room temperature |
Tautomerism | Exists in keto-enol tautomeric forms |
Physical Properties
While specific physical property data for 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione is limited in the literature, its properties can be inferred by comparing with structurally related compounds:
Spectroscopic Properties
The spectroscopic properties of 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione can be predicted based on related fluorinated diketones:
¹H NMR would likely show signals for:
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The propyl chain (triplet for terminal CH₃, multiplet for CH₂ groups)
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Aromatic protons (AA'BB' pattern typical for para-substituted benzenes)
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The active methylene group between carbonyl groups
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Possible enol form OH signal (depending on solvent and conditions)
Synthesis Methods
General Synthetic Approaches
The synthesis of 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione typically follows routes similar to other fluorinated 1,3-diketones, with adaptations for the specific propylphenyl moiety.
Claisen Condensation Pathway
Based on documented syntheses of related compounds, a probable synthetic route involves a Claisen condensation between ethyl trifluoroacetate and 4-propylacetophenone:
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Reaction of ethyl trifluoroacetate with 4-propylacetophenone in the presence of a strong base
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Formation of a β-ketoester intermediate
A detailed procedure adapted from similar syntheses:
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To a solution of ethyl trifluoroacetate (1.1 equiv) and sodium methoxide (1.2 equiv) in tert-butyl methyl ether, add a solution of 4-propylacetophenone (1 equiv) at room temperature
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Stir the mixture for approximately 22 hours
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Add citric acid solution until pH reaches approximately 4
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Collect the precipitate by filtration, wash with water, and dry to obtain the product
Alternative Synthetic Route
An alternative industrial preparation involves:
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Reacting ethyl trifluoroacetate with ethyl acetate in the presence of a base to produce ethyl 4,4,4-trifluoro-3-oxo-butanoate
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Converting this intermediate to 4,4,4-trifluoro-3-oxo butanoic acid using a hydrogen donor and acid catalyst
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Forming the acid chloride with thionyl chloride
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Performing a Friedel-Crafts acylation with propylbenzene in the presence of aluminum chloride
The reported yield for similar reactions is typically in the range of 60-93%, suggesting this approach is efficient for industrial-scale production .
Chemical Reactivity and Applications
Keto-Enol Tautomerism
Like other 1,3-diketones, 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione exists in equilibrium between keto and enol forms:
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The keto form features two distinct carbonyl groups
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The enol form contains a hydroxyl group and a carbon-carbon double bond
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The trifluoromethyl group enhances the stability of the enol form due to its electron-withdrawing nature
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The enol form can participate in hydrogen bonding and metal chelation
Metal Chelation Properties
The 1,3-diketone structure enables chelation with metal ions:
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The enol form creates a six-membered ring system when chelating with metals
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The trifluoromethyl group modifies the electronic characteristics of the ligand
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These metal complexes may have applications in catalysis, materials science, and analytical chemistry
Research Applications
4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione has potential applications in:
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Organic synthesis as a building block for more complex molecules
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Coordination chemistry as a ligand for various metal complexes
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Pharmaceutical development as an intermediate for bioactive compounds
Comparison with Structurally Related Compounds
Structural Analogs
Comparing 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione with structurally related compounds reveals important trends in properties and reactivity:
Effect of Fluorination
The trifluoromethyl group in 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione significantly alters its properties compared to the non-fluorinated analog:
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Increases acidity of the methylene group due to the electron-withdrawing effect
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Enhances the stability of the enol tautomer
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Affects crystalline structure and packing
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Increases lipophilicity while maintaining good solubility in organic solvents
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Improves metabolic stability in potential biological applications
Influence of the Propyl Group
The propyl substituent on the phenyl ring differentiates this compound from other trifluoromethylated diketones:
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Increases lipophilicity compared to methyl or unsubstituted analogs
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May influence crystal packing and physical properties
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Affects electronic distribution within the aromatic system
Current Research and Future Perspectives
Emerging Applications
Current research on fluorinated β-diketones like 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione focuses on:
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Development as building blocks for heterocyclic compound synthesis
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Exploration as ligands in metal-organic frameworks
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Investigation as precursors for fluorinated polymers and materials
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Potential use in pharmaceutical design, particularly leveraging the metabolic stability conferred by the trifluoromethyl group
Future Research Directions
Promising future directions for research involving 4,4,4-Trifluoro-1-(4-propylphenyl)butane-1,3-dione include:
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Development of asymmetric synthesis methodologies
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Exploration of catalytic applications of metal complexes
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Incorporation into functional materials with specialized properties
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Investigation of structure-activity relationships in potential bioactive derivatives
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